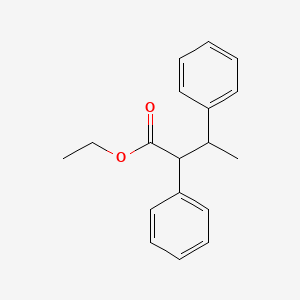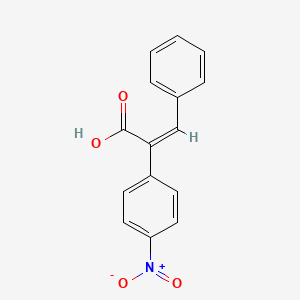
4-Acetyl-5-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-oxooctanoic acid is an organic compound characterized by its unique molecular structure, which includes both acetyl and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-oxooctanoic acid typically involves the oxidation of γ-octalactone. One common method includes the treatment of γ-octalactone with potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide. This reaction yields the desired ketoacid with a high degree of purity .
Industrial Production Methods: Industrial production methods for this compound often involve the hydrolysis of γ-octalactone under basic conditions, followed by oxidation of the intermediate hydroxyacid. This process can be optimized using household bleach (sodium hypochlorite) to cleave the lactone ring and oxidize the intermediate .
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-5-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acetyl-5-oxooctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-acetyl-5-oxooctanoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. It may also participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
4-Oxooctanoic acid: Shares a similar structure but lacks the acetyl group.
4-Oxodecanoic acid: Similar in structure but has a longer carbon chain.
Uniqueness: The combination of these functional groups makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
90208-45-0 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-acetyl-5-oxooctanoic acid |
InChI |
InChI=1S/C10H16O4/c1-3-4-9(12)8(7(2)11)5-6-10(13)14/h8H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
SKQFAKIUHXEBIM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


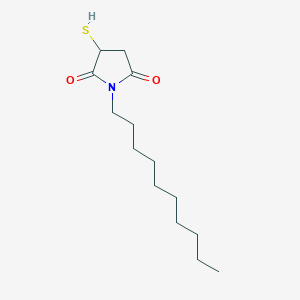
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)

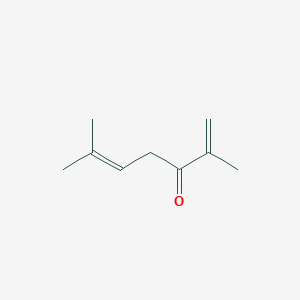
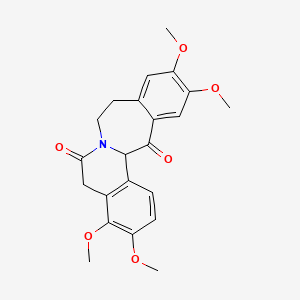
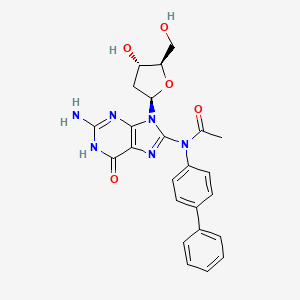
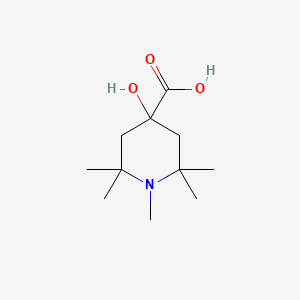
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
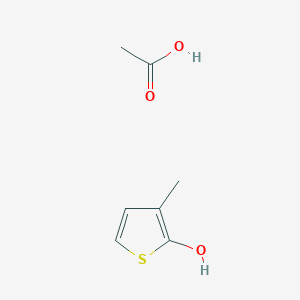
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
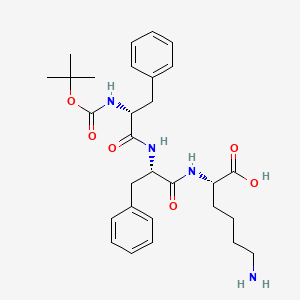
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
